Oral Bioavailability Advantage
TM 5441 demonstrates quantifiable oral bioavailability with an average peak plasma concentration of 11.4 μM achieved at 1 hour post-administration and clearance to undetectable levels by 23 hours, enabling once-daily oral dosing in chronic disease models [1]. This pharmacokinetic property is essential for experimental protocols requiring sustained target engagement without invasive administration routes, particularly in longitudinal aging, fibrosis, and hypertension studies where continuous PAI-1 inhibition is required for weeks to months.
| Evidence Dimension | Oral bioavailability and plasma exposure |
|---|---|
| Target Compound Data | Cmax = 11.4 μM at 1 h; undetectable at 23 h post-dose (20 mg/kg oral) |
| Comparator Or Baseline | TM5275: PK data not reported in same study; class-level: many PAI-1 inhibitors require parenteral administration |
| Quantified Difference | Peak plasma concentration exceeds in vitro IC50 for multiple cancer cell lines (13.9–51.1 μM range) |
| Conditions | HT1080 and HCT116 mouse xenograft models; 20 mg/kg daily oral administration |
Why This Matters
Procurement for in vivo studies should prioritize TM 5441 over non-oral PAI-1 inhibitors or compounds lacking established PK, as oral bioavailability enables chronic dosing without surgical implantation of osmotic pumps or repeated intraperitoneal injections.
- [1] Placencio VR, Ichimura A, Miyata T, DeClerck YA. Small molecule inhibitors of plasminogen activator inhibitor-1 elicit anti-tumorigenic and anti-angiogenic activity. PLoS One. 2015;10(7):e0133786. PMID: 26207899. View Source
